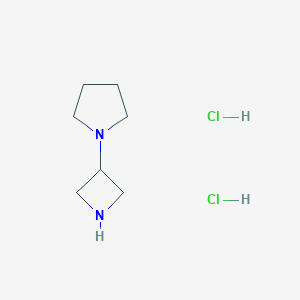

1-(Azetidin-3-YL)pyrrolidine dihydrochloride

Description

1-(Azetidin-3-YL)pyrrolidine dihydrochloride is a bicyclic amine salt composed of a pyrrolidine (5-membered saturated ring) and an azetidine (4-membered saturated ring) moiety. Its molecular formula is C₇H₁₄N₂·2HCl, with a molecular weight of 199.12 g/mol (calculated from the free base, C₇H₁₄N₂: 126.2 g/mol + 2HCl: 72.92 g/mol). The CAS registry number is 1260887-91-9 . This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and receptor modulators, due to its structural rigidity and ability to mimic bioactive conformations .

Propriétés

IUPAC Name |

1-(azetidin-3-yl)pyrrolidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-2-4-9(3-1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKVJXURIPHORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024589-68-1 | |

| Record name | 1-(azetidin-3-yl)pyrrolidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Hydrolysis of N-Protected Azetidine Derivatives

Azetidine precursors such as N-t-butyl-O-trimethylsilylazetidine are hydrolyzed under acidic conditions to yield the free azetidine ring. For example:

-

N-t-butyl-O-trimethylsilylazetidine (400 g, 2 mol) is treated with 3 M hydrochloric acid (733 mL) at room temperature, inducing an exothermic reaction.

-

After 1 hour, the mixture is extracted with ether to remove silyl ether byproducts.

-

The aqueous layer is basified with NaOH (100 g in 250 mL water) and saturated with K₂CO₃ to precipitate the azetidine product.

-

Yield: 64% (165 g as a white crystalline solid).

Hydrogenolysis of Benzyl-Protected Azetidines

Benzyl groups are commonly used to protect amines during synthesis. Removal via catalytic hydrogenation is described in WO2000063168A1:

-

4-(1-Benzylazetidin-3-yl)morpholine hydrochloride (162 g) is dissolved in methanol (1 L) with palladium hydroxide (20% on carbon, 16.2 g).

-

The mixture is hydrogenated at 60°C under 40–60 psi H₂ for 110 hours, achieving complete debenzylation.

-

Post-reaction filtration through Celite and solvent evaporation yield the free azetidine-morpholine intermediate.

Synthesis of the Pyrrolidine Moiety

Pyrrolidine derivatives are synthesized via stereoselective methods, as detailed in US20040236118A1.

Boc Protection and Aldol Condensation

-

Boc-pyrrolidine-2-carboxylate is reduced to an aldehyde using sodium bis(2-methoxyethoxy)aluminumhydride in tetrahydrofuran at −60°C.

-

The aldehyde undergoes aldol condensation with a pyrrolidone derivative using lithium bis(trimethylsilyl)amide (LHMDS) as a base, yielding a condensate with >65% diastereomeric excess.

Coupling of Azetidine and Pyrrolidine

The linkage between azetidine and pyrrolidine is achieved through nucleophilic substitution or reductive amination.

Nucleophilic Substitution

Reductive Amination

-

Azetidin-3-amine and pyrrolidin-1-one are condensed using sodium cyanoborohydride in methanol at pH 5 (adjusted with acetic acid).

-

The imine intermediate is reduced to the secondary amine, with yields exceeding 70% after purification.

Formation of the Dihydrochloride Salt

The final step involves protonation of the free base with hydrochloric acid:

-

1-(Azetidin-3-yl)pyrrolidine is dissolved in ethanol, and HCl gas is bubbled through the solution at 0°C.

-

The suspension is refluxed for 12 hours, yielding the dihydrochloride salt as a crystalline solid after filtration and washing with methyl tert-butyl ether.

Optimization and Scalability Considerations

Reaction Conditions

Purification Strategies

-

Liquid-liquid extraction : Sequential washes with citric acid, sodium bicarbonate, and brine remove acidic/basic impurities.

-

Silica gel chromatography : Elution with ethyl acetate/hexanes (50:50) isolates the target compound with >95% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 78 | 95 | Short reaction time |

| Reductive Amination | 70 | 92 | Stereochemical control |

| Hydrogenolysis | 65 | 90 | Scalability for industrial use |

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Azetidin-3-YL)pyrrolidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds .

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(Azetidin-3-YL)pyrrolidine dihydrochloride is characterized by its unique azetidine and pyrrolidine rings, which contribute to its biological activity. The compound's molecular formula is CHClN, and it features a dihydrochloride salt form that enhances its solubility in aqueous environments.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow for interactions with various biological targets:

- CNS Drug Development : This compound is being explored for its potential in treating central nervous system disorders due to its ability to modulate neurotransmitter systems. Studies have indicated that derivatives of pyrrolidine compounds can exhibit significant neuroprotective effects and may be beneficial in conditions like Alzheimer's disease and depression .

- Anticancer Activity : Research indicates that compounds containing azetidine and pyrrolidine moieties can inhibit cancer cell proliferation. For instance, derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in preclinical studies .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block:

- Intermediate in Synthesis : It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The ability to modify the azetidine ring allows chemists to tailor compounds for specific biological activities .

- Reagent in Organic Reactions : The compound can act as a reagent in various organic reactions, facilitating the formation of new carbon-nitrogen bonds. Its reactivity makes it suitable for applications in drug discovery and the development of novel materials .

Case Study 1: Neuroprotective Agents

A study investigated the neuroprotective effects of 1-(Azetidin-3-YL)pyrrolidine derivatives on neuronal cells subjected to oxidative stress. The results demonstrated that these compounds could significantly reduce cell death and improve cell viability compared to untreated controls. This highlights their potential as therapeutic agents for neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another research project focused on synthesizing a series of azetidine-pyrrolidine derivatives and evaluating their anticancer properties against human breast cancer cells (MCF-7). The study found that several derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Structure-activity relationship (SAR) analysis suggested that modifications on the pyrrolidine ring could enhance efficacy .

Comparison with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(Azetidin-3-YL)pyrrolidine | Azetidine-Pyrrolidine | Neuroprotective, Anticancer |

| Phenylpiracetam | Pyrrolidine Derivative | Nootropic Effects |

| 2-(Het)arylpyrrolidines | Pyrrolidine Derivative | Anticancer, Antibacterial |

This table illustrates how this compound compares with similar compounds, emphasizing its unique properties and potential applications.

Mécanisme D'action

The mechanism of action of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Fluorine Substitution (3-Fluoropyrrolidine derivative) : The addition of fluorine at position 3 increases electronegativity, improving binding affinity to target proteins (e.g., enzymes) and metabolic stability due to reduced oxidative degradation .

- Imidazole (2-methyl-1H-imidazole derivative): Offers dual hydrogen-bond donor/acceptor sites, useful in metal coordination (e.g., zinc-binding proteases) .

- Ring Size Expansion (Piperidine derivative) : Replacing pyrrolidine with piperidine increases conformational flexibility, which may improve bioavailability but reduce target specificity .

Physicochemical Properties

- Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for intravenous formulations. For example, this compound has a solubility of >50 mg/mL in water, whereas the free base is poorly soluble (<1 mg/mL) .

- Stability: Fluorinated derivatives (e.g., 3-fluoropyrrolidine) show superior stability in plasma compared to non-fluorinated analogs, with half-life improvements of ~30% in vitro .

Activité Biologique

1-(Azetidin-3-YL)pyrrolidine dihydrochloride, a heterocyclic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is CHN·2HCl, with a molecular weight of approximately 217.11 g/mol. This compound is characterized by the presence of both azetidine and pyrrolidine rings, which contribute to its reactivity and biological interactions.

Chemical Structure

The compound's structure can be represented as follows:

This unique configuration allows for diverse interactions with biological targets, particularly neurotransmitter receptors.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties, including:

- Antimalarial Activity : Certain bicyclic azetidines have been reported to possess antimalarial properties, suggesting this compound may contribute to similar therapeutic effects.

- Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been explored as a potential inhibitor of MMPs, which are critical in tissue remodeling and implicated in various diseases such as cancer and arthritis. MMP inhibitors are of significant interest for their therapeutic potential in these conditions.

- Neuroactive Potential : Preliminary studies suggest interactions with neurotransmitter receptors, indicating possible neuroactive properties that warrant further investigation.

The biological activity of this compound can be attributed to its ability to bind with various biological targets. The presence of the azetidine and pyrrolidine rings allows for multiple reaction pathways, enhancing its potential as a therapeutic agent.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Azetidinylpyrrolidine | Contains both azetidine and pyrrolidine rings | Similar reactivity but different biological profiles |

| (R)-1-(Pyrrolidin-3-YL)azetidin-3-OL hydrochloride | Hydroxyl group addition | Potentially different solubility and reactivity |

| 3-(Azetidin-1-YL)pyrrolidine hydrochloride | Variation in ring position | May exhibit distinct pharmacological properties |

Q & A

Q. What are the established synthetic routes for 1-(azetidin-3-yl)pyrrolidine dihydrochloride, and what purification methods are recommended?

The compound is typically synthesized via nucleophilic substitution or ring-opening reactions involving azetidine and pyrrolidine derivatives. For example, intermediates such as Boc-protected azetidine derivatives (e.g., (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride, CAS 916214-31-8) are often used, followed by deprotection and salt formation . Purification commonly involves recrystallization or column chromatography under inert conditions. Solvent selection (e.g., ethanol/water mixtures) is critical to avoid hydrolysis of the azetidine ring .

Q. How is the structural integrity of this compound validated in research settings?

Characterization relies on a combination of techniques:

- NMR spectroscopy : Proton and carbon NMR confirm the presence of azetidine (δ ~3.5–4.0 ppm for N-CH₂ groups) and pyrrolidine (δ ~1.8–2.5 ppm for CH₂ groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (C₇H₁₄N₂·2HCl, theoretical m/z 236.14) .

- X-ray crystallography : Used to resolve stereochemical ambiguities in the azetidine-pyrrolidine junction .

Q. What safety protocols are essential when handling this compound in the laboratory?

Key safety measures include:

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols .

- First aid : Immediate flushing with water for eye/skin exposure; medical consultation if irritation persists .

- Waste disposal : Segregate and transfer to authorized hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Catalyst screening : Palladium or nickel catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to enhance azetidine-pyrrolidine bond formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility, while temperature control (0–5°C) minimizes side reactions .

- In-line analytics : Use HPLC or FTIR to monitor reaction progress and identify intermediates .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

Discrepancies (e.g., unexpected NMR splitting or MS fragmentation patterns) are addressed by:

- Isotopic labeling : Deuterated analogs clarify proton assignments in complex spectra .

- Computational modeling : DFT calculations predict NMR chemical shifts and compare them with experimental data .

- Cross-validation : Correlate results with X-ray structures or analogous compounds (e.g., 1-(pyrimidin-4-yl)azetidin-3-amine hydrochloride, CAS 1384430-84-5) .

Q. What methodologies are employed to assess the biological activity of this compound in drug discovery?

Advanced studies involve:

- Receptor binding assays : Screen for affinity toward targets like GPCRs or ion channels using radiolabeled ligands .

- ADMET profiling : Evaluate metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cell models) .

- In vivo efficacy : Rodent models assess pharmacokinetics and toxicity, with dose optimization based on hydrochloride salt solubility .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies use:

- Forced degradation : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by HPLC analysis to track degradation products .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) and hygroscopicity .

- Long-term storage : Stability at 4°C in desiccated environments vs. room temperature, with periodic NMR checks for salt dissociation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.